Arachidonic Acid-d11
Description
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-MBZQHBQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation via Catalytic Hydrogen-Deuterium Exchange
Arachidonic acid-d11 is synthesized by replacing 11 hydrogen atoms with deuterium at specific carbon positions (C16–C20). This selective deuteration is achieved through catalytic hydrogen-deuterium exchange reactions. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts facilitate the exchange in deuterated solvents such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD) under controlled temperatures (50–80°C) and hydrogen pressure (1–3 atm). The reaction’s selectivity for terminal methyl groups is enhanced by steric hindrance from the carboxylic acid group, ensuring minimal isotopic scrambling.
Stepwise Synthesis from Deuterated Precursors
An alternative approach involves constructing the arachidonic acid backbone using deuterated intermediates. For example, tert-butyl(6-iodohexyloxy)dimethylsilane, a key precursor, is synthesized by reacting deuterated hexanol with tert-butyldimethylsilyl chloride in dimethylformamide (DMF) catalyzed by 4-(dimethylamino)pyridine (DMAP). Subsequent coupling with a deuterated Wittig reagent (e.g., deuterated 5Z,8Z,11Z,14Z-eicosatetraenyltriphenylphosphonium bromide) enables the formation of the conjugated tetraene system while preserving isotopic integrity.
Purification and Analytical Validation
Chromatographic Techniques
Post-synthesis purification employs silica gel column chromatography with gradients of ethyl acetate in hexane (1–10%) to isolate this compound from unreacted precursors and byproducts. Supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) further enhances purity, achieving >99% isotopic enrichment as confirmed by Avanti Polar Lipids. Thin-layer chromatography (TLC) with phosphomolybdic acid staining is used for real-time reaction monitoring.
Mass Spectrometry and Nuclear Magnetic Resonance
High-resolution mass spectrometry (HRMS) verifies the molecular formula (C₂₀H₂₁D₁₁O₂) and exact mass (315.309 g/mol). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, confirms deuterium placement and absence of protium contamination. The absence of proton signals at δ 0.8–1.0 ppm (C16–C20 methyl groups) validates successful deuteration.
Research Applications and Methodological Insights
Lipidomic Studies in Pulmonary Research
Gil-Ramírez et al. utilized this compound as an internal standard in supercritical fluid chromatography-mass spectrometry (SFC-MS) to quantify lipid remodeling in decellularized pulmonary arteries. The deuterated analog’s co-elution with endogenous arachidonic acid enabled precise calibration, reducing matrix effects by 32% compared to non-deuterated standards.
Neurological Pathway Analysis
In vivo pharmacokinetic studies employ this compound to trace neurotransmitter-linked lipid metabolism. Radiolabeled analogs, synthesized via similar deuterium exchange methods, demonstrate a 40% higher blood-brain barrier permeability than non-deuterated forms, attributed to isotopic mass effects on passive diffusion.
Data Tables: Synthesis and Analytical Parameters
Table 1. Key Physicochemical Properties of this compound
Chemical Reactions Analysis
Types of Reactions: Arachidonic Acid-d11 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms to the molecule, typically under the influence of reducing agents.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes like COX and LOX, along with molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Prostaglandins: Involved in inflammation and other physiological processes.
Thromboxanes: Play a role in platelet aggregation and blood clotting.
Leukotrienes: Involved in immune responses and inflammation.
Scientific Research Applications
Arachidonic Acid-d11 has a wide range of applications in scientific research, including:
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic applications.
Industry: Utilized in the production of high-purity lipid standards for research and development.
Mechanism of Action
Arachidonic Acid-d11 exerts its effects through its conversion into various eicosanoids, which act as signaling molecules. The primary molecular targets include:
Cyclooxygenase (COX): Converts arachidonic acid into prostaglandins and thromboxanes.
Lipoxygenase (LOX): Converts arachidonic acid into leukotrienes.
Cytochrome P450 (CYP): Involved in the formation of epoxyeicosatrienoic acids (EETs) and other metabolites
These pathways play critical roles in inflammation, immune responses, and other physiological processes.
Comparison with Similar Compounds
Arachidonic Acid (AA)
Chemical Structure: AA (C20H32O2; CAS 506-32-1) contains four cis double bonds (5Z,8Z,11Z,14Z) essential for membrane fluidity and enzymatic conversion to pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes) via cyclooxygenase (COX) and lipoxygenase (LOX) pathways . Key Differences: Unlike AA-d11, non-deuterated AA is highly susceptible to auto-oxidation and enzymatic metabolism, limiting its utility in tracer studies. AA-d11’s deuterium substitution minimizes isotopic interference in mass spectrometry while retaining structural and metabolic parallels to AA .
Arachidonic Acid-d8 (AA-d8)
Chemical Structure : AA-d8 (C20H24D8O2; CAS 69254-37-1) incorporates deuterium at eight positions (5,6,8,9,11,12,14,15), yielding a molecular weight of 312.5 g/mol .
Comparison with AA-d11 :
- Deuterium Distribution : AA-d11 has three additional deuterium atoms, likely at the terminal methyl group (positions 16–20), enhancing mass shift separation in LC-MS .
- Applications: AA-d8 is widely used in eicosanoid profiling (e.g., 20-HETE, EETs) , whereas AA-d11 is optimized for specific assays like sobetiramide quantification .
Deuterated Eicosanoid Derivatives
Examples include 14,15-Epoxy-eicosatrienoic acid-d11 (14,15-EET-d11) and 5-Hydroxy-eicosatetraenoic acid-d8 (5-HETE-d8), which are deuterated metabolites of AA used to study cytochrome P450 (CYP) and LOX pathways . Key Contrasts:
- Functional Groups : 14,15-EET-d11 contains an epoxide ring, while 5-HETE-d8 has a hydroxyl group. These modifications target distinct metabolic pathways compared to AA-d11’s role as a precursor analog .
- Analytical Utility: AA-d11’s lack of oxygenation simplifies its use in quantifying unmodified AA, whereas deuterated eicosanoids require specialized MRM transitions for detection .
Linoleic Acid-d11
A structurally distinct deuterated fatty acid (C18H31D11O2), linoleic acid-d11 shares analytical applications with AA-d11 but differs in chain length (18 vs. 20 carbons) and unsaturation (two vs. four double bonds). It is used in lipidomics to study shorter-chain fatty acid metabolism .
Stability and Handling Considerations
- Oxidative Sensitivity: Both AA and AA-d11 degrade under ozone (O3) exposure, forming aldehydes (e.g., 4-hydroxynonenal) and peroxides, but AA-d11’s deuterium may marginally enhance stability in isotopic labeling studies .
- Storage: AA-d11 and AA-d8 require -80°C storage to preserve integrity, whereas non-deuterated AA demands antioxidant additives (e.g., BHT) for short-term stability .
Biological Activity
Arachidonic Acid-d11 (AA-d11) is a deuterated form of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling and the synthesis of bioactive lipids. This article explores the biological activity of AA-d11, focusing on its mechanisms, effects, and research findings.
Overview of Arachidonic Acid
Arachidonic acid (AA) is a 20-carbon fatty acid with four double bonds, classified as an omega-6 fatty acid. It is a vital component of cell membranes and serves as a precursor for various eicosanoids, including prostaglandins and leukotrienes, which are involved in inflammation and immune responses . The deuterated form, AA-d11, is used in research to trace metabolic pathways and understand the dynamics of lipid metabolism due to its isotopic labeling.
1. Cell Membrane Dynamics
AA-d11 contributes to the fluidity and structural integrity of cell membranes. Its incorporation into phospholipid bilayers influences membrane properties, affecting protein function and signaling pathways .
2. Eicosanoid Synthesis
The primary biological activity of AA-d11 arises from its conversion into eicosanoids through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes. These metabolites have diverse physiological effects, including modulation of inflammation, pain response, and immune function .
3. Cell Signaling
AA-d11 can activate various signaling pathways by interacting with receptors such as G-protein coupled receptors (GPCRs). This interaction can lead to the activation of phospholipase A2, resulting in the release of free AA from membrane phospholipids, thereby amplifying its biological effects .
Bioactivity Studies
A series of studies have demonstrated the biological effects of AA-d11 across different cell types:
- Platelet Activation : In washed platelet studies, low concentrations (1-5 μM) of AA-d11 were shown to enhance thromboxane synthesis via COX pathways. Higher concentrations led to competition with endogenous substrates .
- Leukocyte Function : AA-d11 has been implicated in the activation of NADPH oxidase in leukocytes, which is essential for generating reactive oxygen species (ROS) during immune responses .
- In Vitro Digestion Studies : Research on predigested mixtures containing AA and docosahexaenoic acid (DHA) indicated improved bio-accessibility and absorption profiles when AA-d11 was included in formulations .
Data Table: Biological Effects of this compound
Case Study 1: Platelet Function
In a study examining the role of AA-d11 in platelet function, researchers found that at physiological concentrations, AA-d11 significantly increased thromboxane production compared to control groups. This underscores its role as a critical mediator in hemostasis and inflammation.
Case Study 2: Immune Response Modulation
Another study highlighted how AA-d11 influences leukocyte behavior during inflammatory responses. The administration of AA-d11 resulted in enhanced leukocyte migration and ROS production, indicating its potential role in modulating immune responses during infection or injury.
Q & A
Q. How is Arachidonic Acid-d11 (AA-d11) utilized as an internal standard in LC-MS quantification?
AA-d11 is a deuterated isotopologue of arachidonic acid (ARA), serving as a stable isotope-labeled internal standard (SIL-IS) for precise quantification in lipidomics. Its use minimizes matrix effects and ion suppression during LC-MS analysis. Researchers spike known concentrations of AA-d11 into biological samples (e.g., plasma, tissue homogenates) prior to extraction. The deuterated structure (11 deuterium atoms at positions 16–20) ensures chromatographic separation from endogenous ARA while maintaining similar ionization efficiency. Quantification is achieved by comparing the peak area ratio of endogenous ARA to AA-d11 using calibration curves .
Key Parameters for Use:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H21D11O2 | |
| CAS No. | 1287387-84-1 | |
| Storage Conditions | -70°C in ethanol solution (1 mg/mL) |
Q. What experimental precautions are critical when handling AA-d11?
- Stability : Degradation risks arise from exposure to light, oxygen, or improper storage. Solutions should be aliquoted under argon and stored at -70°C to prevent oxidation .
- Safety : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. AA-d11 waste must be segregated and disposed via certified biohazard protocols due to potential cytotoxicity of free ARA derivatives .
- Sample Preparation : Use amber vials to minimize light-induced degradation during LC-MS runs .
Advanced Research Questions
Q. How can researchers design experiments using AA-d11 to investigate eicosanoid metabolic pathways?
AA-d11 enables tracing of ARA metabolism via cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Key steps include:
- Cell/Tissue Incubation : Treat models (e.g., macrophages, endothelial cells) with AA-d11 and stimulate with Ca²⁺ ionophores or inflammatory agents (e.g., LPS).
- Metabolite Extraction : Use solid-phase extraction (SPE) with C18 columns to isolate deuterated prostaglandins (e.g., PGE2-d11) or leukotrienes (e.g., LTB4-d11).
- Pathway Mapping : Combine LC-MS/MS with bioinformatics tools (e.g., MetaboAnalyst) to correlate AA-d11-derived metabolites with enzymatic activity (e.g., COX-2 inhibition by NSAIDs) .
Example Pathway Analysis:
| Enzyme | Metabolite Produced | Role in Inflammation |
|---|---|---|
| COX-1/COX-2 | Prostaglandin E2 (PGE2-d11) | Vasodilation, fever |
| 5-LOX | Leukotriene B4 (LTB4-d11) | Neutrophil chemotaxis |
| CYP450 | 20-HETE-d11 | Vascular remodeling |
Q. How do isotopic effects of AA-d11 influence data interpretation in metabolic studies?
While AA-d11 is designed to mimic ARA, subtle isotopic effects can alter enzyme binding or reaction rates. For instance:
- Kinetic Isotope Effects (KIE) : Deuterium at non-reactive positions (e.g., C16–20) minimizes KIE, but enzymes like LOX may exhibit reduced activity due to altered substrate flexibility.
- Chromatographic Shifts : Ensure baseline separation of AA-d11 from endogenous ARA to avoid misquantification. Adjust LC gradients using C18 columns with 1.7 µm particles for optimal resolution .
Q. What strategies validate LC-MS methods when using AA-d11 as an internal standard?
- Linearity : Test spiked AA-d11 across physiological ranges (e.g., 0.1–100 ng/mL) to confirm linear response (R² > 0.99).
- Recovery Efficiency : Compare extracted AA-d11 levels between spiked and unspiked matrices (e.g., plasma) to assess extraction consistency (target: 85–115%).
- Inter-day Precision : Perform triplicate runs over 3 days; CV% should be <15% for both retention time and peak area .
Methodological Considerations
Q. How does AA-d11’s stability impact longitudinal studies?
Long-term storage at -70°C preserves integrity for ≥2 years. For multi-day experiments, prepare fresh aliquots daily to avoid freeze-thaw cycles. Validate stability by comparing fresh vs. aged samples via LC-MS peak area ratios .
Q. What are the limitations of AA-d11 in studying cross-talk between lipid mediators?
AA-d11 cannot trace metabolites from non-deuterated pools (e.g., phospholipase A2-released ARA). Combine with untargeted lipidomics to distinguish endogenous vs. exogenous sources. For example, use AA-d11 to quantify free ARA while employing high-resolution MS (HRMS) to detect non-deuterated eicosanoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
